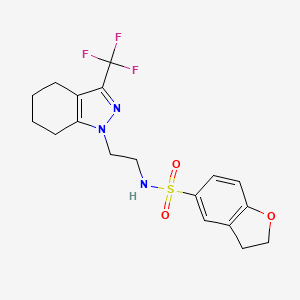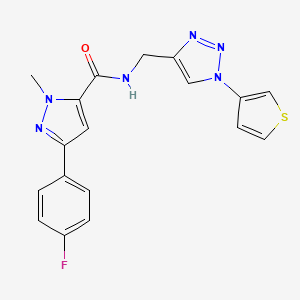
3-(4-fluorophenyl)-1-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring, a triazole ring, a thiophene ring, and a fluorophenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure and the nature of its functional groups. For example, boronic esters are generally stable and readily prepared, but they are only marginally stable in water .Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives, including the compound , have gained prominence in medicinal chemistry due to their potential as biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . For instance, suprofen, which features a 2-substituted thiophene framework, serves as a nonsteroidal anti-inflammatory drug. Additionally, articaine, a 2,3,4-trisubstituted thiophene, acts as a voltage-gated sodium channel blocker and dental anesthetic in Europe.
Antioxidant and Anticancer Properties
Specific thiophene derivatives exhibit promising biological activities. For instance, the compound “6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]-thiadiazole” demonstrates both antioxidant and anticancer effects . Researchers investigate its potential as a therapeutic agent.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological effects . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets, and the resulting changes, are currently unknown.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and the targets they interact with . The specific pathways affected by this compound are currently unknown.
Result of Action
Pyrazole derivatives are known to have a range of effects at the molecular and cellular level, depending on their specific structure and the targets they interact with . The specific effects of this compound are currently unknown.
Safety and Hazards
Future Directions
Thiophene derivatives are a topic of ongoing research due to their wide range of potential applications, from medicinal chemistry to material science . Future research might focus on developing new synthetic methods, exploring their biological activity, or investigating their physical and chemical properties.
properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6OS/c1-24-17(8-16(22-24)12-2-4-13(19)5-3-12)18(26)20-9-14-10-25(23-21-14)15-6-7-27-11-15/h2-8,10-11H,9H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLXAKYHUSUNLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

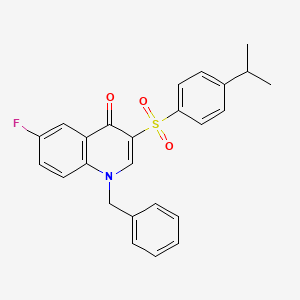
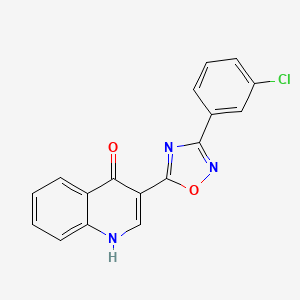
![3-cinnamyl-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3010862.png)
![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010863.png)
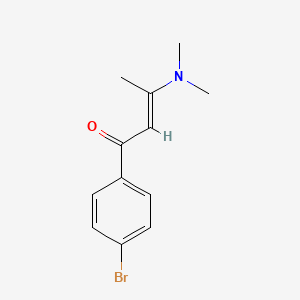
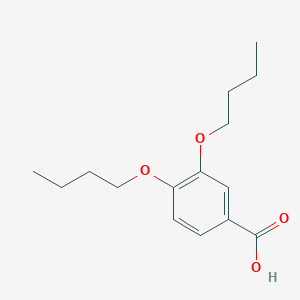
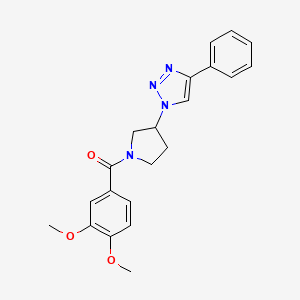
![1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid](/img/structure/B3010873.png)
![1-(2,3-Dimethylindol-1-yl)-3-[4-[3-(2,3-dimethylindol-1-yl)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol](/img/structure/B3010874.png)
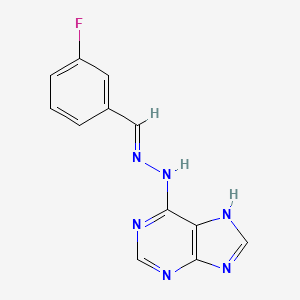
![[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B3010877.png)

